
(3-((furan-2-ilmetil)sulfonil)azetidin-1-il)(4-metil-2-(1H-pirrol-1-il)tiazol-5-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H17N3O4S2 and its molecular weight is 391.46. The purity is usually 95%.
BenchChem offers high-quality (3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
En base a la información recopilada, a continuación, se presenta un análisis completo de las aplicaciones de investigación científica del compuesto conocido como "(3-((furan-2-ilmetil)sulfonil)azetidin-1-il)(4-metil-2-(1H-pirrol-1-il)tiazol-5-il)metanona":
Aplicaciones antivirales
Se ha informado que los derivados del indol, que comparten similitudes estructurales con el compuesto en cuestión, poseen actividades antivirales significativas. Por ejemplo, ciertos derivados del indol han mostrado actividad inhibitoria contra el virus de la influenza A y el virus Coxsackie B4 . Esto sugiere que nuestro compuesto podría explorarse potencialmente para su eficacia contra patógenos virales similares.
Propiedades antiinflamatorias
El núcleo indol, que es parte de la estructura del compuesto, se encuentra en muchas moléculas de fármacos sintéticos que exhiben propiedades antiinflamatorias . Por lo tanto, el compuesto podría investigarse para su posible uso en el tratamiento de enfermedades inflamatorias.
Potencial anticancerígeno
La investigación indica que varios derivados del indol tienen actividades anticancerígenas . Dada la complejidad estructural de nuestro compuesto, puede interactuar con múltiples receptores, ofreciendo una vía prometedora para el desarrollo de nuevas terapias contra el cáncer.
Actividad antibacteriana
Los derivados del furano son conocidos por sus propiedades antibacterianas, particularmente contra bacterias grampositivas y gramnegativas . La porción de furano dentro del compuesto podría aprovecharse para sintetizar nuevos agentes antibacterianos para combatir la resistencia microbiana.
Efectos antifúngicos
Se ha encontrado que los compuestos que contienen estructuras de furano inhiben el crecimiento de hongos como Candida albicans . El compuesto podría utilizarse para desarrollar nuevos medicamentos antifúngicos, abordando la necesidad de tratamientos contra infecciones fúngicas.
Actividades antitumorales
Los derivados del furfural, que están relacionados estructuralmente con nuestro compuesto, han mostrado actividades biológicas potenciales como agentes antitumorales . Esto abre posibilidades para que el compuesto se utilice en la síntesis de fármacos dirigidos a varios tumores.
Usos antihistamínicos
La presencia de derivados del furfural en la medicina y los agentes protectores de plantas se debe a sus propiedades antihistamínicas . Este compuesto podría explorarse para su uso en el tratamiento de alergias.
Citotoxicidad contra el carcinoma pulmonar
Las nuevas calconas derivadas de compuestos de furano han demostrado diferentes efectos citotóxicos hacia el carcinoma pulmonar . El compuesto en cuestión podría sintetizarse en calconas para evaluar su eficacia en el tratamiento del cáncer de pulmón.
Propiedades
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-12-15(25-17(18-12)19-6-2-3-7-19)16(21)20-9-14(10-20)26(22,23)11-13-5-4-8-24-13/h2-8,14H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCDVASTDMQTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Carbamoyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2577263.png)
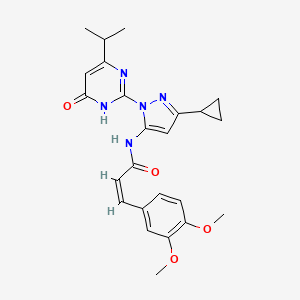
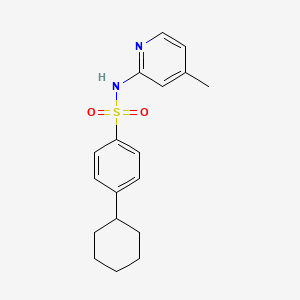
![2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2577268.png)
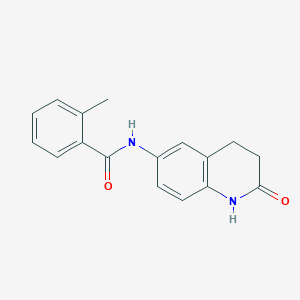

![1-(4-Chlorophenyl)-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B2577274.png)
![3,4-dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2577275.png)
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2577277.png)

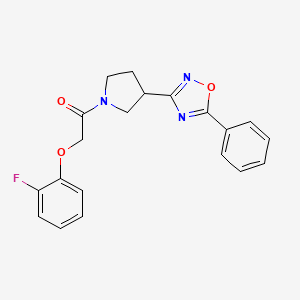
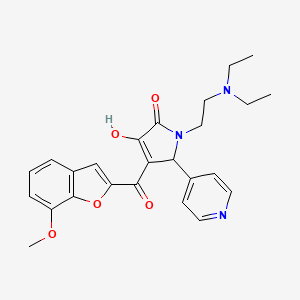

![N-(2-PHENOXYETHYL)-4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE](/img/structure/B2577285.png)
